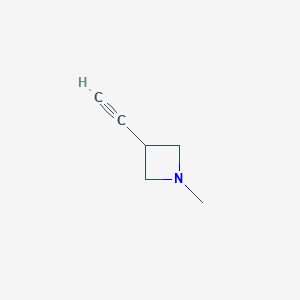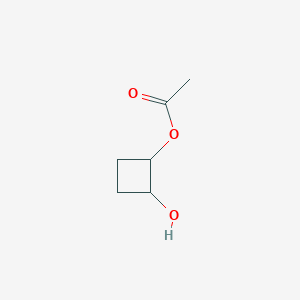
2-Hydroxycyclobutyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxycyclobutyl acetate is an organic compound with the molecular formula C6H10O3. It is a derivative of cyclobutane, featuring a hydroxyl group and an acetate group attached to the cyclobutane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxycyclobutyl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of cyclobutanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclobutyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of cyclobutanone derivatives.
Reduction: The acetate group can be reduced to yield cyclobutanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products: The major products formed from these reactions include cyclobutanone derivatives, cyclobutanol derivatives, and various substituted cyclobutane compounds .
Scientific Research Applications
2-Hydroxycyclobutyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Hydroxycyclobutyl acetate exerts its effects involves interactions with various molecular targets. The hydroxyl and acetate groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Cyclobutanol: Similar to 2-Hydroxycyclobutyl acetate but lacks the acetate group.
Cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.
Cyclobutyl acetate: Lacks the hydroxyl group and has only the acetate group.
Uniqueness: this compound is unique due to the presence of both hydroxyl and acetate groups on the cyclobutane ring.
Properties
IUPAC Name |
(2-hydroxycyclobutyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(7)9-6-3-2-5(6)8/h5-6,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOBDFJOGPXZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
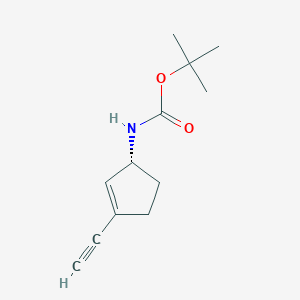
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B8218379.png)
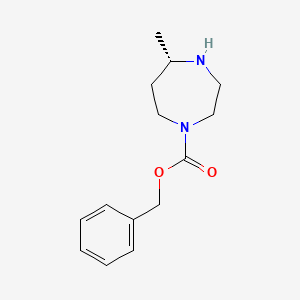

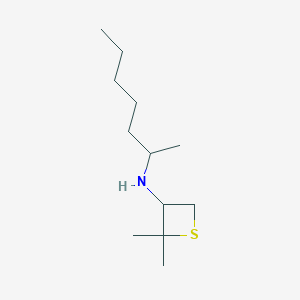
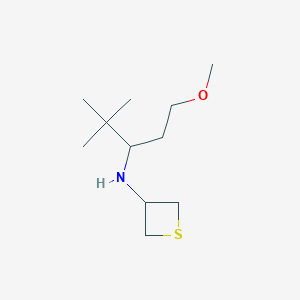
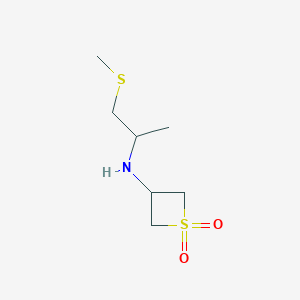
![3-Bromothieno[3,2-c]pyridin-7-amine](/img/structure/B8218422.png)
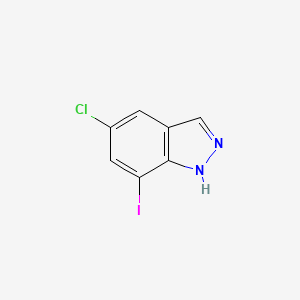
![9,9'-Bis([1,1'-biphenyl]-3-yl)-3,3'-bi-9H-carbazole](/img/structure/B8218442.png)
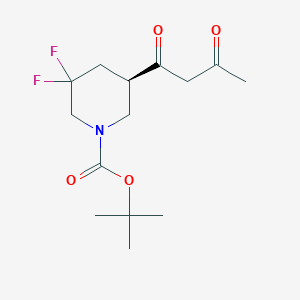
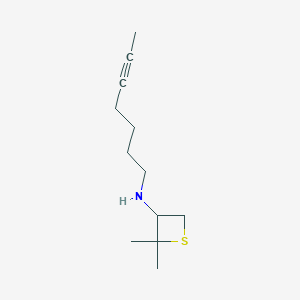
![{1H-pyrrolo[3,2-c]pyridin-7-yl}methanol](/img/structure/B8218459.png)
